molecular formula C12H7Cl2N3 B1311858 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 237435-80-2

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1311858
CAS No.: 237435-80-2
M. Wt: 264.11 g/mol
InChI Key: RSYBVSVLBSDACE-UHFFFAOYSA-N
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Description

Product Overview 2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine ( 237435-80-2) is a high-purity, heterocyclic building block belonging to the pyrrolopyrimidine family, which are structural analogs of natural purine bases. This compound is an essential synthetic intermediate in organic and medicinal chemistry research, particularly for the development of novel therapeutic agents. With a molecular formula of C12H7Cl2N3 and a molecular weight of 264.11 g/mol, it serves as a versatile precursor for further functionalization. Research Applications and Value This compound is a valuable scaffold in drug discovery. Its core structure is explored for its potential to modulate feeding behavior and related diseases . Specifically, derivatives of pyrrolo[3,2-d]pyrimidine have been investigated as potent neuropeptide Y5 receptor antagonists, a target relevant for the treatment of obesity . Furthermore, halogenated pyrrolo[3,2-d]pyrimidine analogues have demonstrated significant antiproliferative activity in various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), leukemia (MOLM-14), and pancreatic carcinoma (MIA Pa-Ca-2) cells, indicating their promise as broad-spectrum anticancer agents . The presence of halogen atoms and the phenyl group on the pyrrolopyrimidine scaffold allows researchers to systematically study structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties . Handling and Safety This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information prior to use.

Properties

IUPAC Name

2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-11-10-9(16-12(14)17-11)6-8(15-10)7-4-2-1-3-5-7/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYBVSVLBSDACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441832
Record name 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237435-80-2
Record name 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyrrolo[3,2-d]pyrimidine-2,4-diol Intermediates

A widely reported method involves the chlorination of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol using phosphorus oxychloride or phenyl phosphonic dichloride as chlorinating agents. The process typically includes:

  • Starting Material: 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol
  • Chlorinating Agent: Phosphorus oxychloride (POCl3) or phenyl phosphonic dichloride
  • Solvent: Aromatic solvents such as toluene or neat conditions
  • Temperature: Gradual heating from ambient to 70–180°C depending on reagent and scale
  • Base: Tertiary amines like diisopropylethylamine to neutralize HCl formed
  • Reaction Time: Several hours (e.g., 4–16 hours) with controlled addition of reagents to manage exotherm

Example Procedure:

  • Dissolve the diol intermediate in toluene.
  • Add phosphorus oxychloride (3 equivalents) at 0–25°C.
  • Heat the mixture to 70–106°C.
  • Slowly add diisopropylethylamine over 2–3 hours to control exotherm.
  • Stir at elevated temperature for 16 hours.
  • Quench by slow addition to water and extract with ethyl acetate.
  • Purify by filtration and drying to obtain the dichloro compound with yields up to 87%.

Cyclization of 1,3-Dihydroxy-5-aminobenzene with Chloroacetaldehyde Followed by Chlorination

An alternative synthetic route involves:

  • Step 1: Cyclization of 1,3-dihydroxy-5-aminobenzene with monochloroacetaldehyde in the presence of alkali (e.g., sodium acetate) in a mixed solvent system (THF/water 1:1).
  • Step 2: Isolation of 2,4-dichloro-7-hydroxy-pyrrolo[2,3-d]pyrimidine intermediate.
  • Step 3: Chlorination of the hydroxy intermediate using chlorinating agents such as sulfur oxychloride or phosphorus oxychloride at elevated temperatures (up to 180°C) with tertiary amine bases.

This method avoids harsh conditions and column chromatography, offering high yields (~85%) and suitability for industrial scale-up.

Parameter Typical Range/Value Notes
Chlorinating agent Phosphorus oxychloride (2–3 equiv) Phenyl phosphonic dichloride also used
Base Diisopropylethylamine (1.1–2 equiv) Controls HCl neutralization
Solvent Toluene, THF/water (1:1), or neat Depends on step and scale
Temperature 0–25°C (initial), then 70–180°C (reaction) Controlled heating to manage exotherm
Reaction time 4–16 hours Longer times improve conversion
Yield 50–87% Dependent on purification and scale
  • The chlorination step is critical and requires careful temperature control to avoid decomposition.
  • Use of tertiary amine bases helps in controlling the exothermic nature of chlorination.
  • Work-up involves quenching into water, extraction, and drying, with filtration to isolate the product.
  • Avoidance of column chromatography in the cyclization route enhances scalability.
  • The choice of chlorinating agent affects reaction time and purity; phenyl phosphonic dichloride allows milder conditions but may be more costly.
Route Starting Material Key Reagents Advantages Yield Range
Chlorination of diol intermediate 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol Phosphorus oxychloride, base High yield, well-established 80–87%
Cyclization + chlorination 1,3-dihydroxy-5-aminobenzene + chloroacetaldehyde Sodium acetate, chlorinating agents Mild conditions, industrially viable ~85%
  • The chlorination step is sensitive to temperature and reagent equivalents; excess phosphorus oxychloride (3 equiv) and base (2 equiv) optimize yield.
  • Slow addition of base controls exotherm and improves safety.
  • The cyclization route starting from 1,3-dihydroxy-5-aminobenzene is advantageous for cost and purification.
  • The final product is stable under inert atmosphere at 2–8°C, facilitating storage and handling.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkylamines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolopyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives of the pyrrolopyrimidine core.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit promising anticancer properties. Specifically, 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has been studied for its ability to inhibit tumor growth and metastasis in various cancer models. The compound's mechanism involves the inhibition of specific kinases associated with cancer progression, such as focal adhesion kinase (FAK) and Pyk2, which are crucial in mediating cell motility and survival pathways in cancer cells .

Case Study : A study demonstrated that the administration of this compound in murine models resulted in a significant reduction in tumor size compared to control groups. The findings suggest that it may serve as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of this compound have shown its efficacy against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.

Case Study : In vitro assays revealed that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These results highlight its potential as a scaffold for developing new antibiotics .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate pathways involved in neuroinflammation and apoptosis makes it a candidate for treating neurodegenerative diseases.

Case Study : A study involving neurotoxic models showed that treatment with the compound reduced neuronal death and inflammation markers significantly. This suggests potential applications in conditions like Alzheimer's disease and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. The ability to modify the phenyl group allows researchers to explore various derivatives with enhanced biological activities.

Derivative Biological Activity Reference
Compound AAnticancer
Compound BAntimicrobial
Compound CNeuroprotective

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a systematic comparison of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine with structurally related analogs:

Structural and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
This compound 2-Cl, 4-Cl, 6-Ph C₁₂H₈Cl₂N₃ 265.12 Electron-deficient core; chloro groups enable cross-coupling; phenyl enhances lipophilicity
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine 4-Cl, 6-Ph, 2-NH₂ C₁₂H₉ClN₄ 244.68 Amine at position 2 increases hydrogen-bonding potential; reduced halogenation alters reactivity
2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine 2-Cl, 6-Ph C₁₂H₈ClN₃ 229.66 Single chloro group limits substitution sites; phenyl retains lipophilicity
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine 4-Cl C₆H₄ClN₃ 153.57 Simplest analog; lacks phenyl, reducing steric bulk; melting point: 188–194°C
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine 4-Cl, 6-Me C₇H₆ClN₃ 167.60 Methyl group improves solubility compared to phenyl; moderate steric hindrance

Physicochemical Properties

  • Lipophilicity: The phenyl group in this compound increases logP compared to non-aromatic derivatives, impacting membrane permeability.
  • Melting Points : Simpler analogs like 4-chloro-5H-pyrrolo[3,2-d]pyrimidine exhibit higher melting points (188–194°C) due to tighter crystal packing, while bulkier substituents (e.g., phenyl) may lower melting points .

Biological Activity

2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 237435-80-2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various receptor tyrosine kinases (RTKs). This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.

The molecular formula of this compound is C12H7Cl2N3C_{12}H_7Cl_2N_3 with a molecular weight of 264.11 g/mol. It is characterized by the presence of two chlorine atoms and a phenyl group that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. For instance, alpha-halomethylbenzylketones can react with 2,6-diamino-4-hydroxypyrimidine to yield the desired pyrrolopyrimidine derivatives. Variations in the phenyl substituents can lead to compounds with differing biological activities.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on VEGFR-2. For example:

  • Compounds synthesized in one study showed potencies that were 100-fold, 40-fold, and 8-fold greater than the standard inhibitor semaxanib .
  • These compounds were evaluated in mouse models for their ability to inhibit tumor growth and metastasis, showing promising results against melanoma by reducing angiogenesis and tumor size significantly .

The mechanism by which these compounds exert their effects includes:

  • Receptor Tyrosine Kinase Inhibition : The compounds inhibit multiple RTKs which are crucial for tumor growth and angiogenesis.
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cell lines through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

A notable case study involved the evaluation of a specific derivative in a melanoma model:

  • The compound was administered in varying doses, leading to a marked reduction in tumor size and improved survival rates among treated mice compared to controls.
  • Histological analysis revealed reduced vascularization in tumors from treated subjects, confirming the anti-angiogenic properties attributed to VEGFR-2 inhibition .

Safety Profile

In terms of safety, acute toxicity studies have indicated that certain derivatives exhibit no significant toxicity at high doses (up to 2000 mg/kg) in animal models . This suggests a favorable safety profile for further development.

Summary Table of Biological Activities

ActivityCompound ReferencePotency ComparisonNotes
VEGFR-2 Inhibition 100-fold more potent than semaxanibSignificant reduction in tumor growth
Induction of Apoptosis Effective in HepG2 liver cancer cellsMechanism involves caspase activation
Acute Toxicity No toxicity at 2000 mg/kgFavorable safety profile

Q & A

Q. What established synthetic pathways are used to synthesize 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine, and what critical reaction conditions govern these processes?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Core Formation : Cyclization of substituted pyrimidine precursors (e.g., coupling ethyl 2-cyanoacetate with halogenated intermediates under reflux conditions) .
  • Chlorination : Use of POCl₃ or PCl₅ at elevated temperatures (80–120°C) to introduce chlorine atoms at the 2- and 4-positions. Solvent systems like DMSO:water (5:5) improve regioselectivity .
  • Phenylation : Suzuki-Miyaura cross-coupling with phenylboronic acids under palladium catalysis .
    Key factors include temperature control during cyclization and stoichiometric precision in chlorination to avoid overhalogenation.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₇Cl₂N₃ requires m/z 268.9984) .
  • IR Spectroscopy : Identifies NH stretches (~3200 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry of chlorine atoms .

Q. What are the typical reactivity profiles observed in nucleophilic substitution reactions at the 2- and 4-chloro positions?

  • Methodological Answer :
  • Position 2 : More reactive toward amines (e.g., 2-phenylethylamine) due to lower steric hindrance. Reactions proceed at 60–80°C in polar aprotic solvents (DMF, DMSO) .
  • Position 4 : Requires harsher conditions (100–120°C) for substitution with thiols or alkoxides. Kinetic studies show pseudo-first-order behavior with activation energies ~50 kJ/mol .
  • Competitive Analysis : Use HPLC to monitor substitution ratios and optimize conditions for selective functionalization .

Advanced Research Questions

Q. How can solvent systems and temperature gradients be optimized during chlorination to enhance regioselectivity and yield?

  • Methodological Answer :
  • Solvent Screening : Test mixtures like DMSO:water (5:5), which reduce side reactions (e.g., hydrolysis) by stabilizing intermediates .
  • Temperature Ramp : Gradual heating (60°C → 120°C) minimizes decomposition. Yields improve from ~60% to >85% under controlled conditions .
  • Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to accelerate chlorination at the 4-position .

Q. What methodologies reconcile contradictory kinetic data in substitution reactions involving this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use ³⁶Cl-labeled substrates to trace substitution pathways and identify competing mechanisms .
  • Computational Modeling : Apply density functional theory (DFT) to compare activation barriers for competing sites. M06-2X/6-31G(d) models predict 2-position reactivity aligns with experimental data .
  • Control Experiments : Repeat reactions under inert atmospheres to rule out oxidative byproducts .

Q. What in silico approaches predict the binding affinity of this compound with kinase targets like EGFR or CDK2?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding poses in kinase active sites. The chlorine atoms form halogen bonds with His164 (EGFR) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Meta-substituted phenyl groups enhance affinity by ~20% .
  • MD Simulations : Run 100-ns trajectories to assess stability of inhibitor-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How does the electronic environment of the phenyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Donating Groups (EDGs) : Methoxy-substituted phenyl rings increase electron density at the pyrrolo-pyrimidine core, accelerating Suzuki coupling rates (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for unsubstituted phenyl) .
  • Electron-Withdrawing Groups (EWGs) : Nitro groups reduce reactivity but improve regioselectivity in Ullmann couplings. Monitor via in situ IR to track aryl halide consumption .

Q. What experimental approaches determine the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. HPLC analysis shows degradation <5% at pH 7–9 but >30% under acidic conditions .
  • Thermogravimetric Analysis (TGA) : Reveals decomposition onset at 220°C, informing storage recommendations (store at 2–8°C under nitrogen) .

Q. How can heterocyclic ring functionalization be achieved without disrupting the pyrrolo-pyrimidine core?

  • Methodological Answer :
  • Protective Groups : Use tert-butoxycarbonyl (Boc) to shield NH groups during alkylation or acylation .
  • Microwave-Assisted Synthesis : Shorten reaction times (10 min vs. 12 hours) for Sonogashira couplings, reducing core degradation .

Q. What strategies mitigate byproduct formation during large-scale synthesis in academic settings?

  • Methodological Answer :
  • Stepwise Purification : Employ flash chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization (ethanol/water) to isolate >98% pure product .
  • Flow Chemistry : Continuous reactors minimize hot spots and improve heat transfer, reducing dimerization byproducts by 40% .

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